![molecular formula C19H22N4S B5738571 N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5738571.png)
N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N'-1-naphthyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea, commonly known as MET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MET is a thiourea derivative that has been synthesized through a number of methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
MET has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, MET has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of cancer and neurological disorders. In agriculture, MET has been studied for its potential use as a herbicide and insecticide. In environmental science, MET has been studied for its potential use in the removal of heavy metals from contaminated soil and water.
Mecanismo De Acción
The mechanism of action of MET involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever. By inhibiting COX enzymes, MET reduces the production of prostaglandins, resulting in anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
MET has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurological disorders. In addition, MET has been shown to have herbicidal and insecticidal effects in plant and insect models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MET has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, its instability in acidic conditions and sensitivity to light and heat can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of MET, including its potential use in the treatment of cancer and neurological disorders, its use as a herbicide and insecticide, and its potential use in environmental remediation. Further studies are needed to understand the pharmacokinetics and pharmacodynamics of MET, as well as its potential side effects and toxicity.
Métodos De Síntesis
MET has been synthesized through a number of methods, including the reaction of 1-naphthylamine with 1,3,5-trimethyl-1H-pyrazole-4-carbonyl chloride followed by reaction with methyl isothiocyanate. Another method involves the reaction of 1-naphthylamine with 1,3,5-trimethylpyrazole-4-carboxylic acid followed by reaction with thionyl chloride and methylamine. The synthesis of MET has also been achieved through the reaction of 1-naphthylamine with 1,3,5-trimethyl-1H-pyrazole-4-carbonyl isothiocyanate followed by reaction with methylamine.
Propiedades
IUPAC Name |
1-methyl-3-naphthalen-1-yl-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S/c1-13-17(14(2)23(4)21-13)12-22(3)19(24)20-18-11-7-9-15-8-5-6-10-16(15)18/h5-11H,12H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJFEJUIIZSNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=S)NC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-fluorophenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5738496.png)
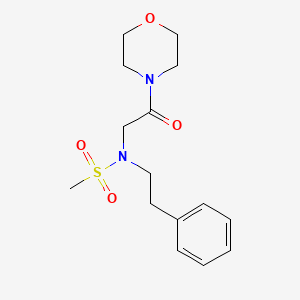


![{3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-4-methylphenyl}formamide](/img/structure/B5738520.png)

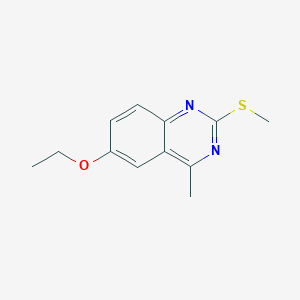
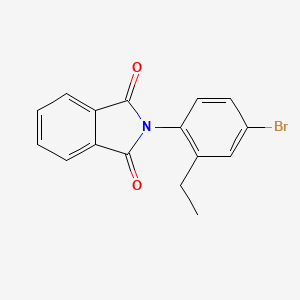
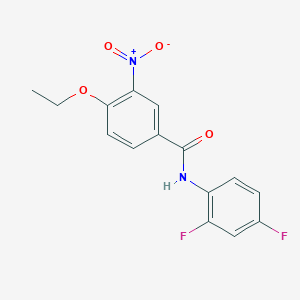
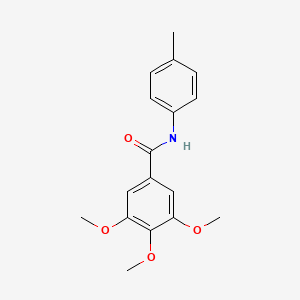
![4-(3-phenylbenzo[g]quinoxalin-2-yl)phenol](/img/structure/B5738545.png)

